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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating

Azelaprag. The content focuses on interpreting unexpected results, with a particular emphasis

on the recent clinical findings related to liver safety.

Frequently Asked Questions (FAQs)
Q1: What is Azelaprag and what is its primary mechanism of action?

Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin

receptor (APJ).[1] The apelin receptor is a G-protein coupled receptor (GPCR) that, when

activated by its endogenous ligand apelin, plays a role in various physiological processes,

including cardiovascular function, glucose metabolism, and fluid homeostasis.[2][3][4][5]

Azelaprag is designed to mimic the effects of apelin, which is released in response to exercise.

[6]

Q2: What were the expected therapeutic outcomes of Azelaprag in recent clinical trials?

Azelaprag was being investigated for its potential to treat obesity and prevent muscle atrophy.

[7][8][9][10] Preclinical studies in mouse models of obesity showed that Azelaprag, especially

in combination with incretin drugs like tirzepatide, could significantly increase weight loss and

improve body composition.[8] The Phase II STRIDES trial was designed to evaluate the

efficacy and safety of Azelaprag, alone and in combination with tirzepatide, for weight

reduction in adults aged 55 and older with obesity.[1][11]
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Q3: What was the major unexpected finding in the Azelaprag STRIDES clinical trial?

The Phase II STRIDES trial was discontinued due to the observation of liver transaminitis

(elevated liver enzymes) in some participants receiving Azelaprag.[1][6] This was an

unexpected adverse event, as preclinical data and earlier Phase I trials had not indicated a

significant risk of liver injury.[12]

Q4: How many participants were affected by the liver transaminitis, and at what doses?

Out of 204 subjects enrolled in the STRIDES trial, 11 participants in the Azelaprag treatment

groups experienced transaminase elevations without clinically significant symptoms.[1][6] The

trial was evaluating two oral doses of Azelaprag: 300 mg once or twice daily. Importantly, no

transaminase elevations were observed in the group receiving tirzepatide alone.[1]

Troubleshooting Guides
Interpreting Elevated Liver Enzymes in Azelaprag
Studies
The observation of elevated liver enzymes (transaminitis) is a potential signal of drug-induced

liver injury (DILI). This guide provides a framework for investigating such findings in the context

of Azelaprag research.

1. Initial Assessment and Data Collection:

Quantify the elevation: Determine the magnitude of the increase in alanine aminotransferase

(ALT) and aspartate aminotransferase (AST) levels relative to the upper limit of normal (ULN)

and the baseline for each affected individual.

Characterize the pattern of injury: Calculate the R-value (ALT/ULN) / (alkaline

phosphatase/ULN) to classify the liver injury as hepatocellular (R≥5), cholestatic (R≤2), or

mixed (2

Temporal relationship: Establish a clear timeline between the initiation of Azelaprag
administration and the onset of elevated liver enzymes.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.biopharmatrend.com/news/bioage-labs-halts-strides-phase-2-trial-of-azelaprag-tirzepatide-combo-1055/
https://www.biopharmadive.com/news/bioage-azelaprag-tirzepatide-study-2-stop-obesity/734931/
https://medcitynews.com/2024/12/bioage-labs-obesity-weight-loss-azelaprag-muscle-bioa-eli-lilly-lly/
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.biopharmatrend.com/news/bioage-labs-halts-strides-phase-2-trial-of-azelaprag-tirzepatide-combo-1055/
https://www.biopharmadive.com/news/bioage-azelaprag-tirzepatide-study-2-stop-obesity/734931/
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.biopharmatrend.com/news/bioage-labs-halts-strides-phase-2-trial-of-azelaprag-tirzepatide-combo-1055/
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concomitant medications: Document all other medications, supplements, and herbal

products the subject is taking to rule out other potential causes of liver injury.

Clinical symptoms: Note the presence or absence of symptoms such as jaundice, fatigue,

nausea, or abdominal pain. In the STRIDES trial, the transaminitis was reported to be

without clinically significant symptoms.[1]

2. Preclinical and In Vitro Investigation:

If elevated liver enzymes are observed in non-clinical studies, or to investigate the mechanism

of clinically observed DILI, the following steps are recommended:

In vitro cytotoxicity assays:

Utilize human hepatocytes (primary or cell lines like HepG2) to assess the direct cytotoxic

potential of Azelaprag and its metabolites.

Measure markers of cell death such as LDH release and ATP levels.

Metabolite identification and profiling:

Identify the major metabolites of Azelaprag in human liver microsomes.

Assess the potential for reactive metabolite formation, which can be a key initiator of

idiosyncratic DILI.

Mitochondrial toxicity assays:

Evaluate the effect of Azelaprag on mitochondrial respiration and function, as

mitochondrial dysfunction is a common mechanism of DILI.

Bile salt export pump (BSEP) inhibition assays:

Determine if Azelaprag or its metabolites inhibit BSEP, which can lead to cholestatic liver

injury.

3. Potential Mechanistic Hypotheses for Azelaprag-Induced Liver Injury:
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Idiosyncratic Drug-Induced Liver Injury (DILI): This is an unpredictable reaction occurring in a

small subset of individuals. It is often immune-mediated and not strictly dose-dependent. The

pattern of liver enzyme elevations and the low incidence in the STRIDES trial are suggestive

of an idiosyncratic mechanism.

Metabolite-driven toxicity: A specific metabolite of Azelaprag, formed in susceptible

individuals, could be responsible for the hepatotoxicity.

Off-target effects: Although Azelaprag is a selective APJ agonist, high concentrations or

specific genetic backgrounds could lead to off-target effects in the liver.

Data Presentation
Table 1: Summary of Azelaprag In Vitro Pharmacology

Parameter Value Assay System

EC50 0.32 nM Apelin Receptor Activation

Note: This data is based on publicly available information and may not be exhaustive.

Table 2: Summary of Azelaprag STRIDES Trial Findings

Parameter Finding

Indication Obesity

Phase II

Doses 300 mg once daily, 300 mg twice daily

Unexpected Adverse Event Liver Transaminitis

Incidence 11 out of 204 participants in Azelaprag groups

Clinical Symptoms None reported

Outcome Trial discontinued
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Experimental Protocols
Protocol 1: General Procedure for a cAMP-Based GPCR Functional Assay

This protocol provides a general framework for assessing the agonist activity of a compound

like Azelaprag at the APJ receptor, which is known to couple to Gαi, leading to a decrease in

intracellular cAMP levels.

Cell Culture: Culture a suitable host cell line (e.g., CHO or HEK293) stably expressing the

human apelin receptor (APJ).

Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined optimal density

and allow them to attach overnight.

Compound Preparation: Prepare serial dilutions of Azelaprag and a reference agonist (e.g.,

apelin-13) in an appropriate assay buffer.

Assay Procedure: a. Remove the culture medium from the cells and wash with assay buffer.

b. Add a solution containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent

cAMP degradation and forskolin to stimulate adenylate cyclase and raise basal cAMP levels.

c. Add the serially diluted Azelaprag or reference agonist to the wells. Include a vehicle

control. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a

commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®).

Data Analysis: a. Plot the cAMP concentration against the log of the compound

concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50

value of Azelaprag.

Mandatory Visualization
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Caption: Simplified signaling pathway of the apelin receptor (APJ) upon activation by

Azelaprag.
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Caption: Logical workflow for troubleshooting unexpected results in Azelaprag studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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